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Introduction
The CRISPR-Cas13a system, particularly the enzyme LwCas13a derived from Leptotrichia

wadei, has emerged as a powerful tool for RNA targeting and diagnostics.[1][2] Its RNA-guided

RNase activity, including the collateral cleavage of non-target RNAs upon target recognition,

forms the basis for highly sensitive nucleic acid detection platforms like SHERLOCK (Specific

High-sensitivity Enzymatic Reporter unLOCKing).[3] The production of highly pure and active

recombinant LwCas13a protein is a critical prerequisite for the development and application of

these technologies. This document provides a detailed protocol for the expression and

purification of recombinant LwCas13a from E. coli, designed to yield high-quality protein

suitable for research and diagnostic assay development.

Data Presentation
A summary of expected yields and purity at various stages of the LwCas13a purification

process is presented below. These values are approximate and can vary based on expression

levels and optimization of the purification protocol.
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Purification Stage
Typical Protein
Yield (mg/L of
culture)

Purity (%)
Molecular Weight
(kDa)

Crude Lysate Not applicable <10 -

Ni-NTA Affinity

Chromatography

Eluate

2-5 60-80
~155.2 (with His-

SUMO tag)[4]

After SUMO Protease

Cleavage
1.5-4 >80 ~138.5 (cleaved)[4]

Size-Exclusion

Chromatography Pool
1-2 >90[1]

~125-139.8

(observed/calculated)

[1]

Experimental Workflow
The overall workflow for the purification of recombinant LwCas13a protein is depicted in the

following diagram.
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Caption: Workflow for recombinant LwCas13a protein purification.
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Experimental Protocols
Expression of Recombinant LwCas13a
This protocol describes the expression of His-tagged LwCas13a in E. coli.

Materials:

pC013: pET His6-TwinStrep-SUMO-LwCas13a plasmid[5][6]

E. coli Rosetta™ 2(DE3)pLysS competent cells[3][6]

Terrific Broth (TB) medium[3][5]

Ampicillin and Chloramphenicol

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

Transformation: Transform the pET His6-TwinStrep-SUMO-LwCas13a plasmid into

Rosetta™ 2(DE3)pLysS competent cells. Plate the transformed cells on LB agar plates

containing ampicillin (100 µg/mL) and chloramphenicol (34 µg/mL) and incubate overnight at

37°C.[6]

Starter Culture: Inoculate a single colony into 50 mL of TB medium containing ampicillin (100

µg/mL) and chloramphenicol (34 µg/mL). Incubate overnight at 37°C with shaking at 300

RPM.[6]

Large-Scale Culture: The next day, inoculate 4 L of TB medium (with antibiotics) with the

starter culture. Grow the culture at 37°C with shaking (300 RPM) until the optical density at

600 nm (OD600) reaches 0.6.[3]

Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final

concentration of 0.5 mM.[3]

Expression: Continue to incubate the culture for 16-18 hours at 18-21°C with shaking.[3][6]
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Harvesting: Harvest the cells by centrifugation at 5,000-5,200 x g for 15 minutes at 4°C.[3]

The cell pellet can be stored at -80°C for later use.

Purification of Recombinant LwCas13a
This protocol details a two-step chromatography procedure for purifying LwCas13a.

Materials:

Lysis Buffer (50 mM Tris-HCl pH 7.5, 600 mM NaCl, 2 mM DTT, 10% glycerol)[1]

Protease inhibitor cocktail

Lysozyme and Benzonase nuclease

Ni-NTA Agarose resin[7]

Wash Buffer A (Lysis Buffer with 10 mM Imidazole)[7]

Elution Buffer (Lysis Buffer with 250-500 mM Imidazole)[7]

SUMO Protease

Size-Exclusion Chromatography (SEC) Buffer (10 mM HEPES pH 7.5, 1 M NaCl, 5 mM

MgCl₂, 2 mM DTT)[8]

Storage Buffer (50 mM Tris-HCl pH 7.5, 600 mM NaCl, 5% glycerol, 2 mM DTT)[1]

Procedure:

A. Cell Lysis and Clarification

Resuspend the frozen cell pellet in ice-cold Lysis Buffer supplemented with a protease

inhibitor cocktail, lysozyme, and benzonase nuclease.[3]

Lyse the cells using a microfluidizer or sonication.[3][5]

Clarify the lysate by centrifugation at 10,000 x g for 1 hour at 4°C.[3][5]
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Filter the supernatant through a 0.22 µm filter.[3]

B. Ni-NTA Affinity Chromatography

Equilibrate the Ni-NTA agarose resin with Lysis Buffer.

Load the cleared lysate onto the equilibrated column.

Wash the column with at least 10 column volumes of Wash Buffer A to remove unbound

proteins.[7]

Elute the His-tagged LwCas13a protein with Elution Buffer. Collect fractions and analyze by

SDS-PAGE.

C. SUMO Tag Cleavage

Pool the fractions containing the LwCas13a protein.

Add SUMO protease to the pooled fractions to cleave the His6-TwinStrep-SUMO tag. This

can be done either while the protein is bound to the Ni-NTA resin (on-column cleavage) or

after elution.[3][4]

If cleaved in solution, the cleaved tag and the SUMO protease (which is also His-tagged) can

be removed by passing the solution over the Ni-NTA resin again and collecting the flow-

through.[7]

D. Size-Exclusion Chromatography (SEC)

Concentrate the protein solution containing the cleaved LwCas13a.

Equilibrate a Superdex 200 or similar size-exclusion column with SEC Buffer.[3][8]

Load the concentrated protein onto the SEC column.

Collect fractions and analyze by SDS-PAGE to identify those containing pure LwCas13a.[3]

Pool the pure fractions.
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E. Protein Concentration and Storage

Buffer exchange the pooled fractions into Storage Buffer and concentrate the protein to a

desired concentration (e.g., 0.3 µg/µl).[1]

Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.[8]

Quality Control
A. SDS-PAGE Analysis

Run samples from each stage of the purification process on a 4-12% Bis-Tris SDS-PAGE gel

to monitor the purity and molecular weight of the LwCas13a protein.[5] The expected

molecular weight of the tagged protein is approximately 155.2 kDa, and the cleaved protein

is around 138.5 kDa.[4]

B. LwCas13a Activity Assay

The collateral RNase activity of the purified LwCas13a can be assessed using a fluorescent

reporter assay.[1]

Principle: In the presence of a target RNA and a guide RNA, LwCas13a becomes activated

and cleaves a fluorescently quenched RNA reporter, leading to an increase in fluorescence.

[1]

Reaction Setup (20 µL):

2 µL 10x Reaction Buffer (e.g., 400 mM Tris-HCl, 600 mM NaCl, 60 mM MgCl₂, pH 7.3)[9]

0.05-0.5 µL LwCas13a Nuclease (e.g., 10 µM)[10]

0.05-0.5 µL crRNA (e.g., 10 µM)[10]

0.05-0.5 µL Target RNA (e.g., 10 µM)[10]

0.05-0.5 µL ssRNA Reporter (e.g., FAM-BHQ1)[10]

Nuclease-free water to 20 µL
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Procedure:

Assemble the reaction mixture on ice.

Incubate at 37°C and monitor the fluorescence signal in real-time using a plate reader.[1]

An increase in fluorescence over time indicates active LwCas13a.

Signaling Pathway and Logical Relationships
The following diagram illustrates the logical flow of the LwCas13a activity assay.
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Caption: Logical diagram of the LwCas13a fluorescent activity assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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